N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane moiety. One common method involves the use of 1,2-diketones and ammonium acetate in the presence of a catalyst to form the imidazole ring . The cyclohexane derivative can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine is unique due to its specific structure, which combines the properties of both the imidazole ring and the cyclohexane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler imidazole derivatives.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h6-7,9-10,14H,2-5,8H2,1H3,(H,12,13) |
InChI Key |
WYTUVXIWLQTTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=NC=CN2 |
Origin of Product |
United States |
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